molecular formula C22H24N6O2 B5208479 N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B5208479
M. Wt: 404.5 g/mol
InChI Key: DWPSLIJJCYGKMZ-UHFFFAOYSA-N
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Description

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine and cyclopropane moieties. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can be compared with other pyrazole derivatives, such as:

  • 2-(1H-Pyrazol-3-yl)phenol
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its combination of the pyrazole, piperidine, and cyclopropane moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-[1-(2-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-21(16-6-7-16)25-20-8-12-24-28(20)17-9-14-26(15-10-17)22(30)18-4-1-2-5-19(18)27-13-3-11-23-27/h1-5,8,11-13,16-17H,6-7,9-10,14-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPSLIJJCYGKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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